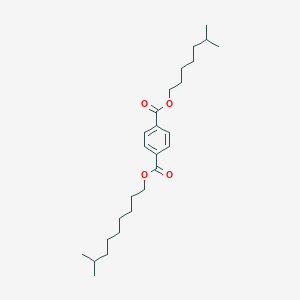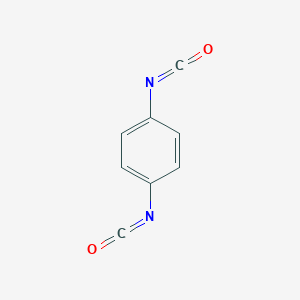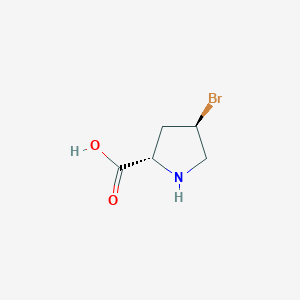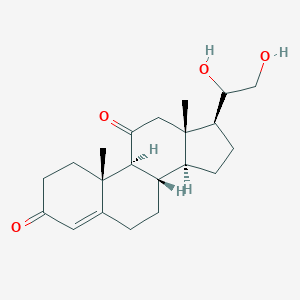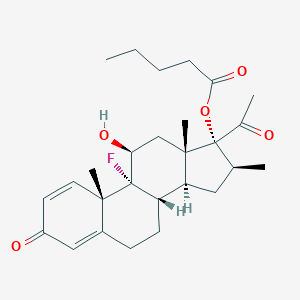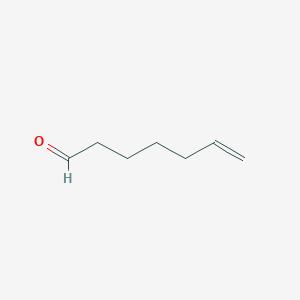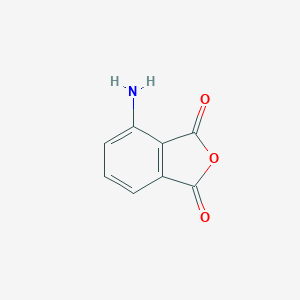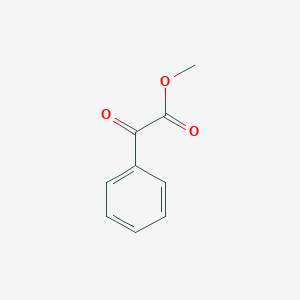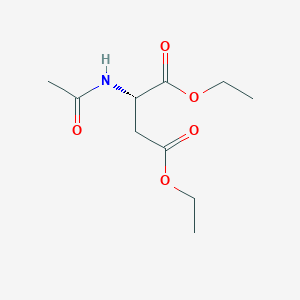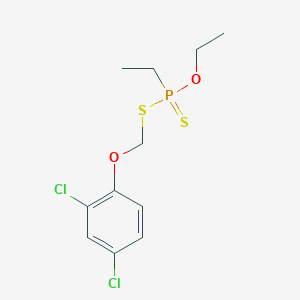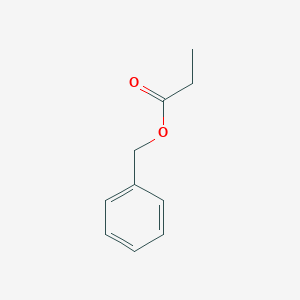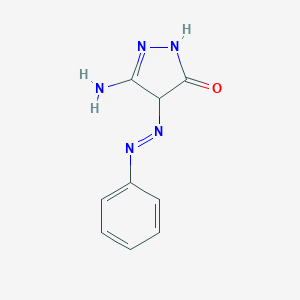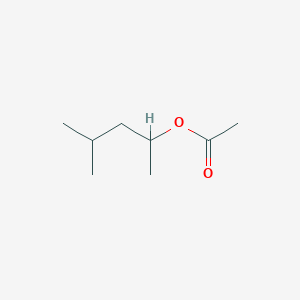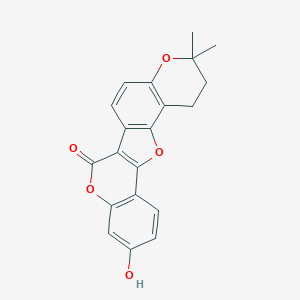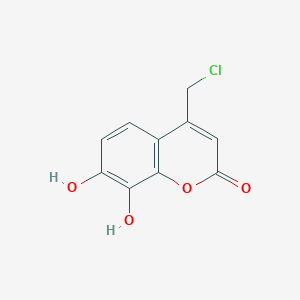
4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one
Overview
Description
The compound "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" is a derivative of the 2H-chromen-2-one (coumarin) family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of chloromethyl and dihydroxy functional groups suggests potential reactivity and the possibility for further chemical modifications .
Synthesis Analysis
Synthesis of related 2H-chromen-2-one derivatives typically involves cyclization reactions and various substitution processes. For instance, the synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a compound with similar structural features, starts from a chlorinated precursor and involves nitration to introduce the nitro group . The synthesis of mixed ligand complexes of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids suggests that the hydroxy and nitro groups can participate in coordination chemistry, which may be relevant for the synthesis of metal complexes with "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" .
Molecular Structure Analysis
The molecular structure of 2H-chromen-2-one derivatives is characterized by a benzopyranone core, which can be further substituted with various functional groups. X-ray diffraction methods have been used to determine the crystal structure of such compounds, revealing details such as planarity due to extended π-bonding and specific space group crystallization . The presence of substituents like chloromethyl and dihydroxy groups would influence the molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
Chemical reactions involving 2H-chromen-2-one derivatives are diverse. For example, the chloro group in 7-chloro-4-methyl-6-nitro-2H-chromen-2-one can undergo nucleophilic substitution with amines to form fluorescent derivatives, indicating that the chloromethyl group in "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" could also be reactive towards nucleophiles . Esterification reactions of related compounds have been reported to yield a variety of products, depending on the reaction conditions and the nature of the reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromen-2-one derivatives are influenced by their functional groups and molecular structure. Spectroscopic methods such as infrared, UV-Vis, and NMR are commonly used for characterization . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, are important for understanding the solid-state properties . The physicochemical parameters like melting point, molecular weight, and solubility would be specific to "4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one" and could be determined using similar analytical techniques .
Scientific Research Applications
Alkylation and Acylation of 4-Hydroxy-2H-Chromen-2-Ones : Alkylation of 4-hydroxy-2H-chromen-2-ones, followed by treatment with various amines, was found to yield 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which were then acylated. This process is important in synthetic organic chemistry and could have implications in pharmaceutical synthesis (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Synthesis of Warfarin and its Analogues : Novel polystyrene-supported TBD catalysts were used in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key process in the synthesis of Warfarin™ and its analogues, demonstrating the compound's relevance in the development of anticoagulant medications (Alonzi et al., 2014).
Synthesis of Substituted 2,3-Dihydrobenzoxepine-4-Carboxylates : The Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives was used for synthesizing substituted 2,3-dihydrobenzoxepine-4-carboxylates. This showcases the compound's utility in creating diverse chemical structures with potential pharmacological applications (Raju, Saidachary, & Kumar, 2012).
Benzopyran Ring Opening in Synthesis : The compound was used in the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening, indicating its importance in novel synthetic methodologies (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Cytotoxicity Studies : A structurally related compound showed cytotoxicity against human gastric cancer cell lines, suggesting potential for cancer research and therapy applications (Liu et al., 2008).
Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including compounds similar to 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, were performed, indicating their significance in material sciences and photovoltaic efficiency studies (Al-Otaibi et al., 2020).
Structural and Dielectric Studies of Polymers : The synthesis of polymers functionalized with coumarone derivatives (closely related to the compound ) and their dielectric properties were studied, suggesting applications in materials science and electronics (Bezgin, Ayaz, & Demirelli, 2015).
Antimicrobial and Anticancer Activities : Various 2H-chromen-2-one derivatives, closely related to the compound , have been studied for their antimicrobial and anticancer properties, indicating potential biomedical applications (Mahato et al., 2021).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. It could also include precautions that need to be taken while handling and storing the compound.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.
Please consult a professional chemist or a reliable database for specific information about this compound. If you’re working with this compound in a lab, always follow safety guidelines and use appropriate personal protective equipment.
properties
IUPAC Name |
4-(chloromethyl)-7,8-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,12,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISLGKNXGGQKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172524 | |
| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | |
CAS RN |
19040-71-2 | |
| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19040-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-7,8-dihydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-7,8-dihydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



